molecular formula C20H14O B12818752 2-Phenylphenanthren-4-ol

2-Phenylphenanthren-4-ol

Cat. No.: B12818752
M. Wt: 270.3 g/mol
InChI Key: WWJQUWSECDPSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylphenanthren-4-ol is an organic compound with the molecular formula C20H14O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group (-OH) attached to the phenanthrene ring system. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylphenanthren-4-ol can be synthesized through several methods. One common approach involves the palladium-catalyzed cocyclotrimerization of allenes with arynes. This method uses ortho-silyl aryltriflates and allenes as starting materials, with palladium catalysts and cesium fluoride as reagents . The reaction is typically carried out in acetonitrile at low temperatures, followed by purification through column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. Industrial-scale production would likely involve optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Phenylphenanthren-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction reactions.

    Substitution: Bromine is often used for halogenation reactions.

Major Products Formed

    Oxidation: Phenanthrenequinone

    Reduction: 9,10-Dihydrophenanthrene

    Substitution: 9-Bromophenanthrene

Scientific Research Applications

2-Phenylphenanthren-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylphenanthren-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound’s aromatic structure allows it to participate in π-π interactions, which can affect its binding to other aromatic compounds. Specific pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

2-Phenylphenanthren-4-ol can be compared to other phenanthrene derivatives and polycyclic aromatic hydrocarbons:

Properties

IUPAC Name

2-phenylphenanthren-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O/c21-19-13-17(14-6-2-1-3-7-14)12-16-11-10-15-8-4-5-9-18(15)20(16)19/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJQUWSECDPSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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